molecular formula C10H9N3O3 B3013158 2-cyano-N-(4-methyl-2-nitrophenyl)acetamide CAS No. 90946-53-5

2-cyano-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No.: B3013158
CAS No.: 90946-53-5
M. Wt: 219.2
InChI Key: DFIXLADPBCWKNP-UHFFFAOYSA-N
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Description

2-cyano-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methyl-2-nitrophenyl)acetamide typically involves the reaction of 4-methyl-2-nitroaniline with cyanoacetic acid or its derivatives. One common method involves the direct treatment of 4-methyl-2-nitroaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-methyl-2-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide.

    Substitution Reactions: Often require the use of nucleophiles like amines or thiols.

    Reduction Reactions: Commonly use hydrogen gas and a palladium catalyst.

Major Products Formed

    Heterocyclic Compounds: Formed through condensation reactions.

    Substituted Derivatives: Formed through substitution reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

2-cyano-N-(4-methyl-2-nitrophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 2-cyano-N-(4-nitrophenyl)acetamide
  • 2-cyano-N-(4-chlorophenyl)acetamide

Uniqueness

2-cyano-N-(4-methyl-2-nitrophenyl)acetamide is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to differences in the biological activities and applications of the compound compared to its analogs .

Properties

IUPAC Name

2-cyano-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIXLADPBCWKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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